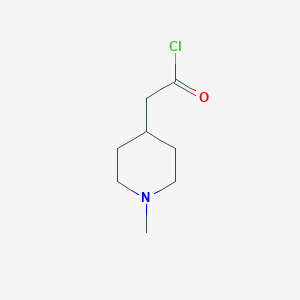

(1-Methyl-4-piperidinyl)acetyl chloride

描述

属性

CAS 编号 |

87571-47-9 |

|---|---|

分子式 |

C8H14ClNO |

分子量 |

175.65 g/mol |

IUPAC 名称 |

2-(1-methylpiperidin-4-yl)acetyl chloride |

InChI |

InChI=1S/C8H14ClNO/c1-10-4-2-7(3-5-10)6-8(9)11/h7H,2-6H2,1H3 |

InChI 键 |

BJIZNPTWGDICTC-UHFFFAOYSA-N |

规范 SMILES |

CN1CCC(CC1)CC(=O)Cl |

产品来源 |

United States |

Synthetic Methodologies for 1 Methyl 4 Piperidinyl Acetyl Chloride

Direct Synthesis Strategies for the Acyl Chloride Moiety

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Acyl chlorides are highly reactive intermediates, serving as versatile precursors for the synthesis of esters, amides, and other derivatives. pressbooks.pub This reactivity stems from the excellent leaving group ability of the chloride ion.

The most direct route to (1-Methyl-4-piperidinyl)acetyl chloride is the chlorination of (1-Methyl-4-piperidinyl)acetic acid. Several standard reagents are employed for this purpose, each with distinct advantages and byproducts. pressbooks.pubchemguide.co.ukdoubtnut.com

Thionyl Chloride (SOCl₂) : This is one of the most common and effective reagents for preparing acyl chlorides. pearson.commasterorganicchemistry.com The reaction of a carboxylic acid with thionyl chloride produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. chemguide.co.ukmasterorganicchemistry.com A significant advantage of this method is that the byproducts are gaseous, which simplifies the purification of the final product as they can be easily removed from the reaction mixture. doubtnut.com The reaction is often carried out neat or in an inert solvent and may require heating to reflux. orgsyn.orgcommonorganicchemistry.com

Oxalyl Chloride ((COCl)₂) : Oxalyl chloride is another highly effective reagent, often considered milder and more selective than thionyl chloride. wikipedia.org It is typically used in an inert solvent like dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com The reaction is frequently catalyzed by a small amount of N,N-dimethylformamide (DMF). wikipedia.orgorgsyn.org The byproducts of this reaction—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—are all volatile, facilitating an easy workup. chemicalbook.com

Phosphorus Halides (PCl₅ and PCl₃) : Both phosphorus(V) chloride and phosphorus(III) chloride can convert carboxylic acids to acyl chlorides. chemguide.co.uk Phosphorus(V) chloride reacts with carboxylic acids to yield the acyl chloride, phosphorus oxychloride (POCl₃), and HCl. chemguide.co.uk Phosphorus(III) chloride also yields the acyl chloride but produces phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk Unlike the gaseous byproducts from SOCl₂ and (COCl)₂, these phosphorus-containing byproducts are not volatile and must be separated from the product, typically by fractional distillation. chemguide.co.uk

| Reagent | Formula | Typical Conditions | Byproducts | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Neat or inert solvent, reflux | SO₂, HCl (gaseous) | Gaseous byproducts simplify purification; inexpensive. doubtnut.com | Harsh, acidic conditions. |

| Oxalyl Chloride | (COCl)₂ | Inert solvent (e.g., DCM), RT, cat. DMF | CO, CO₂, HCl (gaseous) | Milder conditions, high selectivity, gaseous byproducts. wikipedia.orgchemicalbook.com | More expensive than SOCl₂. wikipedia.org |

| Phosphorus(V) Chloride | PCl₅ | Cold reaction | POCl₃, HCl | Effective and reactive. chemguide.co.uk | Solid reagent, non-volatile byproducts require separation. chemguide.co.uk |

| Phosphorus(III) Chloride | PCl₃ | Inert solvent | H₃PO₃ | Effective. chemguide.co.uk | Non-volatile byproducts require separation. chemguide.co.uk |

Beyond the standard reagents, other methods have been developed for acyl chloride synthesis, which can be advantageous for substrates sensitive to harsh or acidic conditions.

Cyanuric Chloride : This reagent provides an alternative to thionyl chloride, particularly when acidic byproducts like HCl are problematic, for instance with Boc-protected amines.

Appel Reaction Conditions : The use of triphenylphosphine (B44618) (PPh₃) in combination with a chlorine source like carbon tetrachloride (CCl₄) can convert carboxylic acids to acyl chlorides under neutral conditions. This method avoids the generation of strong acids.

Ghosez's Reagent : Reagents such as 1-halo-N,N-trimethylpropenylamine can be used to generate acyl chlorides under very mild conditions.

Synthesis of the 1-Methyl-4-piperidinyl Core

The synthesis of the this compound precursor, such as (1-Methyl-4-piperidinyl)acetic acid or a related derivative, can be approached through several distinct strategies. These include functionalizing a pre-existing piperidine (B6355638) ring or constructing the ring from acyclic precursors.

Reductive amination is a powerful method for forming C-N bonds and is widely used for the N-alkylation of amines. chim.it The Eschweiler-Clarke reaction is a specific and highly effective form of reductive amination used to methylate primary or secondary amines. wikipedia.orgmdpi.com This reaction utilizes excess formic acid and formaldehyde (B43269). nrochemistry.comorganic-chemistry.orgambeed.com The amine first reacts with formaldehyde to form an iminium ion, which is then reduced by formic acid, with the irreversible loss of carbon dioxide driving the reaction to completion. mdpi.com A key advantage of this method is that it exclusively produces the tertiary amine without the risk of forming a quaternary ammonium (B1175870) salt. wikipedia.orgorganic-chemistry.org This makes it an ideal method for converting a piperidine derivative, such as piperidine-4-acetic acid or its ester, into the corresponding 1-methyl derivative. chemicalbook.com

For the synthesis of a 1-methyl-4-piperidone (B142233) core, a starting material like diethyl 3,3'-methyliminodipropionate can be treated with a strong base (e.g., sodium ethoxide). The base promotes an intramolecular cyclization to yield ethyl 1-methyl-4-oxopiperidine-3-carboxylate. stackexchange.com This β-keto ester can then be subjected to hydrolysis and decarboxylation under acidic conditions to afford 1-methyl-4-piperidone. tandfonline.comstackexchange.comchemicalbook.com This piperidone is a versatile intermediate that can be further elaborated at the 4-position to introduce the acetyl side chain.

Often, the most efficient synthetic route involves the modification of a commercially available piperidine derivative. Isonipecotic acid (piperidine-4-carboxylic acid) is a common starting material for this approach. The nitrogen of the piperidine ring can be methylated using the Eschweiler-Clarke reaction. chemicalbook.com A documented procedure involves heating isonipecotic acid with formaldehyde and formic acid to produce 1-methylpiperidine-4-carboxylic acid in high yield. chemicalbook.com This product can then be further functionalized. For instance, it can be homologated to (1-Methyl-4-piperidinyl)acetic acid before its final conversion to the target acyl chloride.

Stereoselective Synthesis of this compound Precursors

The synthesis of this compound itself does not require stereoselective control as the molecule is achiral. However, the development of stereoselective methodologies is crucial for the synthesis of chiral analogs or for synthetic routes that proceed through chiral intermediates, which are common in pharmaceutical drug discovery. researchgate.net Chiral substituted piperidines are significant structural motifs in a vast array of natural products and medicinal compounds. researchgate.netnih.gov Consequently, extensive research has been devoted to creating synthetic routes that allow for precise control over the stereochemistry of substituted piperidine rings. These methods provide access to enantiomerically enriched precursors that can be further functionalized to yield chiral derivatives of this compound.

Several key strategies have been developed for the stereoselective synthesis of piperidine precursors, including diastereoselective cyclizations, kinetic resolutions, and asymmetric catalysis. These approaches focus on establishing specific stereocenters on the piperidine ring, particularly at positions that allow for subsequent elaboration into the desired side chain.

One prominent strategy involves the stereoselective synthesis of piperidin-4-ols. These compounds are valuable precursors as the hydroxyl group can be converted into an acetic acid moiety through a series of well-established chemical transformations. A modular, one-pot synthesis method has been developed that proceeds via a sequential gold-catalyzed cyclization of N-homopropargyl amides, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This sequence demonstrates excellent diastereoselectivity in the formation of the piperidine ring, yielding piperidin-4-ols with the nitrogen atom free for subsequent derivatization, such as methylation. nih.gov

Another powerful technique for accessing enantiomerically enriched piperidine precursors is kinetic resolution. This method separates a racemic mixture by selectively reacting one enantiomer at a faster rate than the other. For instance, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved using an asymmetric deprotonation strategy with a chiral base system, such as n-BuLi and (-)-sparteine. whiterose.ac.uk This process yields highly enantioenriched starting materials and 2,2-disubstituted products. whiterose.ac.uk The 4-methylene group in the resolved starting material serves as a versatile functional handle that can be converted to the required acetic acid side chain, providing a viable pathway to chiral precursors. whiterose.ac.uk

Asymmetric catalysis, particularly using chiral phosphoric acids, has also emerged as a robust method for the enantioselective synthesis of piperidine scaffolds. whiterose.ac.uk Asymmetric intramolecular aza-Michael cyclizations, catalyzed by these acids, can produce substituted piperidines with high enantioselectivity. whiterose.ac.uk While extensive optimization of reaction parameters such as catalyst, solvent, and temperature is often necessary, this approach provides a direct route to chiral piperidine rings from readily available starting materials. whiterose.ac.uk Similarly, biocatalytic methods, such as enantioselective transamination followed by diastereoselective reduction, offer a highly efficient, two-step route to trisubstituted piperidines from achiral precursors, achieving excellent enantiomeric and diastereomeric purity. researchgate.net

The table below summarizes findings from a study on the diastereoselective synthesis of piperidin-4-ols, which are key precursors. nih.gov

| Entry | Substrate (Amide) | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| 1 | N-(1,5-diphenylpent-4-yn-1-yl)benzamide | 0 | 1 | 85 | >20:1 |

| 2 | N-(5-(4-methoxyphenyl)-1-phenylpent-4-yn-1-yl)benzamide | 0 | 1 | 86 | >20:1 |

| 3 | N-(5-(4-chlorophenyl)-1-phenylpent-4-yn-1-yl)benzamide | 0 | 1 | 81 | >20:1 |

| 4 | N-(1-phenyl-5-(p-tolyl)pent-4-yn-1-yl)benzamide | 0 | 1 | 85 | >20:1 |

| 5 | N-(1-phenyl-5-(thiophen-2-yl)pent-4-yn-1-yl)benzamide | -20 | 4 | 78 | >20:1 |

The following table presents data on the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines, where the recovered starting material can serve as a chiral precursor. whiterose.ac.uk

| Entry | Aryl Group | Time (h) | Yield of Recovered SM (%) | Enantiomeric Ratio of Recovered SM (er) | Selectivity Factor (s) |

|---|---|---|---|---|---|

| 1 | Phenyl | 1 | 41 | 97.5:2.5 | 34 |

| 2 | 4-MeO-Ph | 1 | 45 | 96.5:3.5 | 22 |

| 3 | 4-F-Ph | 1 | 43 | 97:3 | 28 |

| 4 | 4-Cl-Ph | 1 | 42 | 97.5:2.5 | 33 |

| 5 | 2-Naphthyl | 1 | 40 | 98:2 | 44 |

Reactivity Profiles and Mechanistic Investigations of 1 Methyl 4 Piperidinyl Acetyl Chloride

Nucleophilic Acyl Substitution Reactions

The most characteristic reaction of acyl chlorides, including (1-Methyl-4-piperidinyl)acetyl chloride, is nucleophilic acyl substitution. This reaction proceeds through a tetrahedral intermediate, where a nucleophile attacks the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group and reformation of the carbon-oxygen double bond.

Esterification Reactions with Alcohols

The reaction of this compound with alcohols is anticipated to yield the corresponding esters. In this process, the alcohol's oxygen atom acts as the nucleophile. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct, which would otherwise protonate the alcohol and the piperidine (B6355638) nitrogen, deactivating them.

While the synthesis of various esters of (1-Methyl-4-piperidinyl)acetic acid has been documented through other synthetic routes, specific examples detailing the direct esterification of this compound with alcohols, including reaction conditions and yields, are not extensively reported in readily available scientific literature. However, based on the general reactivity of acyl chlorides, a variety of primary and secondary alcohols could foreseeably be used to produce a diverse range of ester products.

General Reaction Scheme for Esterification:

Amidation Reactions with Amines

Amidation reactions of this compound with primary and secondary amines are well-documented and represent a key application of this reagent. In these reactions, the nitrogen atom of the amine serves as the nucleophile, attacking the carbonyl carbon to form a stable amide bond. Similar to esterification, a base is typically required to scavenge the HCl produced.

A specific example of this reactivity is found in patent literature describing the synthesis of intermediates for pharmacologically active compounds. In one such synthesis, this compound is reacted with 6-bromo-2-methoxy-pyridin-3-ylamine.

The reaction is carried out in an anhydrous solvent, such as dichloromethane (B109758) (DCM), with pyridine added as a base. The reaction proceeds at room temperature, demonstrating the high reactivity of the acyl chloride.

Table 1: Example of Amidation Reaction

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Product |

| This compound | 6-bromo-2-methoxy-pyridin-3-ylamine | Dichloromethane (DCM) | Pyridine | Room Temperature | N-(6-bromo-2-methoxypyridin-3-yl)-2-(1-methylpiperidin-4-yl)acetamide |

This reaction highlights the utility of this compound in coupling the piperidine moiety to various amine-containing scaffolds.

Reactions with Other Nucleophiles

Beyond alcohols and amines, this compound is expected to react with a range of other nucleophiles. These include:

Water: Hydrolysis of the acyl chloride with water would lead to the formation of (1-Methyl-4-piperidinyl)acetic acid. This reaction is often considered a side reaction when working with acyl chlorides in the presence of moisture.

Carboxylates: Reaction with a carboxylate salt would yield a mixed anhydride.

Thiolates: Nucleophilic attack by a thiolate anion would produce a thioester.

Detailed studies focusing specifically on the reactions of this compound with these other nucleophiles are not widely available in the literature. However, its reactivity profile is expected to be consistent with that of other aliphatic acyl chlorides.

Electrophilic Acylation Reactions

Electrophilic acylation reactions involve the use of an acylating agent to introduce an acyl group onto another molecule, typically an aromatic ring, through an electrophilic substitution mechanism.

Friedel-Crafts Acylations

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by reacting an acyl chloride with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the acyl chloride, facilitating the generation of an acylium ion, which then acts as the electrophile.

There is a lack of specific documented examples of this compound being used in Friedel-Crafts acylation reactions in the available scientific literature. A potential complication in such a reaction would be the Lewis basicity of the piperidine nitrogen, which could complex with the Lewis acid catalyst, potentially deactivating it and hindering the reaction. This may necessitate the use of a stoichiometric amount of the catalyst or protection of the amine functionality.

Hypothetical Friedel-Crafts Reaction Scheme:

Intramolecular Cyclization and Rearrangement Pathways

This compound, possessing both a nucleophilic tertiary amine and an electrophilic acyl chloride functionality, is primed for intramolecular reactions. The spatial relationship between the reactive centers allows for the potential formation of bicyclic ring systems. The primary intramolecular pathway anticipated is a cyclization reaction, though rearrangements are also plausible under specific conditions.

One of the key potential intramolecular reactions is the formation of a bicyclic quinuclidinium salt derivative. This transformation would proceed via an intramolecular nucleophilic attack of the nitrogen atom of the piperidine ring on the carbonyl carbon of the acetyl chloride group. This type of cyclization is a well-established method for the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov The feasibility and rate of such a cyclization are dependent on the conformational flexibility of the piperidine ring and the side chain, which dictates the proximity of the reacting groups.

Rearrangement pathways for this compound are less commonly reported in the literature compared to direct cyclization. However, under certain conditions, particularly with the use of specific catalysts or elevated temperatures, rearrangements such as those involving N-acyliminium ions could potentially occur. rsc.org For instance, N-acyllactam rearrangements have been observed in related piperidine systems, suggesting that under forcing conditions, ring expansion or contraction, although less likely for this specific substrate, cannot be entirely ruled out. documentsdelivered.com

Mechanistic investigations into the intramolecular reactions of similar N-substituted piperidine derivatives often point towards a mechanism with significant carbocationic character, especially in the presence of acid catalysts. nih.gov In the case of this compound, the initial step would likely involve the formation of a highly reactive acylium ion, which is then susceptible to intramolecular nucleophilic attack by the piperidine nitrogen.

Influence of Catalysis and Reaction Conditions on Selectivity and Yield

Catalysis:

Lewis acids are commonly employed to catalyze intramolecular cyclization reactions involving acyl chlorides. nih.gov By coordinating to the carbonyl oxygen, a Lewis acid increases the electrophilicity of the carbonyl carbon, thereby facilitating the intramolecular nucleophilic attack. The choice of Lewis acid can influence the reaction rate and, in some cases, the stereoselectivity of the cyclization. For instance, stronger Lewis acids might lead to faster reaction times but could also promote side reactions or rearrangements.

In contrast, the use of a non-nucleophilic base can influence the reaction by deprotonating any adventitious acid present, which could otherwise protonate the piperidine nitrogen and inhibit its nucleophilicity. The selection of an appropriate catalyst is therefore crucial for directing the reaction towards the desired cyclized product.

Reaction Conditions:

The choice of solvent plays a critical role in the selectivity and yield of the intramolecular cyclization. Polar aprotic solvents are often favored as they can stabilize the charged intermediates formed during the reaction without interfering with the nucleophilicity of the amine.

Temperature is another key parameter. Higher temperatures can increase the rate of reaction but may also lead to the formation of undesired byproducts through decomposition or alternative reaction pathways. Therefore, careful optimization of the reaction temperature is necessary to achieve a high yield of the desired product.

The concentration of the substrate can also affect the selectivity. At high concentrations, intermolecular reactions may become more prevalent, leading to polymerization or the formation of dimeric and oligomeric side products. Performing the reaction under high dilution conditions can favor the intramolecular pathway by minimizing the probability of intermolecular encounters.

The table below summarizes the expected influence of various catalysts and conditions on the intramolecular cyclization of this compound, based on general principles of organic chemistry and studies on related systems.

| Parameter | Condition | Expected Effect on Intramolecular Cyclization | Rationale |

| Catalyst | Lewis Acid (e.g., AlCl₃, TiCl₄) | Increased reaction rate and yield | Enhances the electrophilicity of the acyl chloride. nih.gov |

| Non-nucleophilic base | May improve yield by preventing protonation of the piperidine nitrogen | Maintains the nucleophilicity of the reacting amine. | |

| Solvent | Polar Aprotic (e.g., Acetonitrile (B52724), DMF) | Favorable for cyclization | Stabilizes charged intermediates without solvating the nucleophile. |

| Nonpolar (e.g., Toluene, Hexane) | Slower reaction rates | Less effective at stabilizing charged intermediates. | |

| Temperature | Elevated | Increased reaction rate | Provides the necessary activation energy for the reaction. |

| Low | May improve selectivity by minimizing side reactions | Favors the thermodynamically controlled product. nih.gov | |

| Concentration | High Dilution | Favors intramolecular cyclization | Reduces the likelihood of intermolecular side reactions. |

| High Concentration | May lead to increased intermolecular side products | Increases the frequency of collisions between substrate molecules. |

It is important to note that the optimal conditions for the intramolecular cyclization of this compound would need to be determined empirically through systematic investigation of these parameters.

Advanced Analytical and Spectroscopic Characterization of this compound

The unequivocal structural elucidation and characterization of this compound, a key chemical entity, relies on the application of advanced analytical and spectroscopic techniques. This article details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are indispensable tools for confirming the compound's molecular structure, determining its molecular weight, and assessing its purity. While direct experimental data for this specific compound is not widely published, this analysis is based on established principles of spectroscopy and data from analogous structures.

Advanced Analytical and Spectroscopic Characterization of 1 Methyl 4 Piperidinyl Acetyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and coupling constants in one- and two-dimensional spectra, a complete structural assignment of (1-Methyl-4-piperidinyl)acetyl chloride can be achieved.

The ¹H NMR spectrum is used to identify the number and types of hydrogen atoms present in the molecule. For this compound, the spectrum would exhibit characteristic signals corresponding to the N-methyl group, the piperidine (B6355638) ring protons, and the acetyl moiety protons. The protons on carbons adjacent to the nitrogen atom and the carbonyl group are expected to be deshielded, appearing at a higher chemical shift (downfield).

Based on analyses of similar structures like N-methylpiperidine, the N-methyl protons would likely appear as a singlet. chemicalbook.com The piperidine ring itself would produce a series of complex, overlapping multiplets due to the conformational nature of the ring and the spin-spin coupling between adjacent and geminal protons. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| N-CH₃ | 2.2 - 2.4 | Singlet (s) |

| H-2, H-6 (equatorial & axial) | 2.5 - 3.0 | Multiplet (m) |

| H-3, H-5 (equatorial & axial) | 1.5 - 1.9 | Multiplet (m) |

| H-4 | 1.9 - 2.2 | Multiplet (m) |

Note: Predicted values are based on spectral data of analogous compounds and standard chemical shift tables. Solvent is assumed to be CDCl₃.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the acetyl chloride group is highly deshielded and would appear significantly downfield, typically above 170 ppm. Carbons directly attached to the nitrogen atom (C-2, C-6, and the N-methyl carbon) are also deshielded compared to other aliphatic carbons. researchgate.netacs.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 170 - 175 |

| C-2, C-6 | 54 - 58 |

| N-CH₃ | 45 - 48 |

| -CH₂-COCl | 48 - 52 |

| C-4 | 35 - 40 |

Note: Predicted values are based on spectral data of analogous compounds and standard chemical shift tables. Solvent is assumed to be CDCl₃.

To unambiguously assign all proton and carbon signals, especially within the complex piperidine ring system, two-dimensional (2D) NMR experiments are essential. nih.govmdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (¹H-¹H correlations). It would be crucial for tracing the connectivity of the protons around the piperidine ring, showing correlations between H-2/H-3, H-3/H-4, and H-4/H-5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). nih.gov It would allow for the definitive assignment of each carbon signal by linking it to its corresponding, previously assigned proton signal. For example, the singlet in the ¹H NMR spectrum at ~2.3 ppm would correlate to the ¹³C signal at ~46 ppm, confirming the N-CH₃ group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The expected monoisotopic mass for the molecular ion [M]⁺ of C₈H₁₄ClNO is 175.0764. HRMS analysis would be expected to yield a mass measurement within a few parts per million (ppm) of this theoretical value, confirming the molecular formula.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cmbr-journal.com This technique is ideal for assessing the purity of a sample of this compound and confirming its identity. The compound would produce a peak at a specific retention time in the gas chromatogram. oup.com The mass spectrometer would then provide a mass spectrum for that peak.

The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) at m/z 175 (and a smaller peak at m/z 177 due to the ³⁷Cl isotope). The fragmentation pattern is a molecular fingerprint and provides structural confirmation. Key fragmentation pathways for piperidine-containing compounds often involve alpha-cleavage adjacent to the nitrogen atom. libretexts.orgmiamioh.edu Expected fragmentation patterns for this compound would include:

Loss of a chlorine radical (M - 35) to give a fragment at m/z 140.

Alpha-cleavage leading to the formation of a stable iminium ion, a characteristic fragmentation for N-alkyl piperidines. researchgate.netnih.govnist.gov A common fragment would be the N-methylpiperidine ring cation at m/z 98.

Loss of the acetyl chloride moiety.

Table 3: Predicted Key Mass Fragments for this compound

| m/z | Predicted Fragment |

|---|---|

| 175/177 | [M]⁺ (Molecular Ion) |

| 140 | [M - Cl]⁺ |

| 98 | [C₆H₁₂N]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum of absorption versus wavenumber provides a unique molecular fingerprint.

For this compound, the IR spectrum is distinguished by several key absorption bands that confirm its structure. The most prominent of these is the carbonyl (C=O) stretching vibration of the acyl chloride group. Due to the strong electron-withdrawing inductive effect of the chlorine atom, this C=O bond is strengthened, causing it to absorb at a significantly higher frequency than carbonyls in ketones, esters, or amides. reddit.com This peak is typically observed as a very strong and sharp band in the 1785-1815 cm⁻¹ region. libretexts.org

Other significant absorptions include those corresponding to the aliphatic C-H bonds of the piperidine ring and the N-methyl group. These are visible as multiple sharp bands in the region of 2850-3000 cm⁻¹. The C-N stretching vibration of the tertiary amine within the N-methylpiperidine ring typically appears in the fingerprint region of the spectrum, generally between 1020 and 1250 cm⁻¹. The C-Cl single bond stretch also appears in the fingerprint region at a lower frequency, usually between 600 and 800 cm⁻¹, but it is often less distinct and can be obscured by other vibrations.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Acyl Chloride (R-COCl) | C=O Stretch | 1785 - 1815 | Strong, Sharp |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Tertiary Amine (C-N) | C-N Stretch | 1020 - 1250 | Medium to Weak |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. In the synthesis and analysis of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are invaluable tools for assessing the purity of the final product and for monitoring the progress of the chemical reaction by tracking the disappearance of reactants and the appearance of the product.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of compounds that may be non-volatile or thermally unstable. However, the direct analysis of this compound by conventional reversed-phase HPLC presents significant challenges. The acyl chloride functional group is highly reactive and readily hydrolyzes in the presence of protic solvents like water or methanol (B129727), which are common components of reversed-phase mobile phases. americanpharmaceuticalreview.comechemi.com This reaction would convert the target analyte into its corresponding carboxylic acid on the column, leading to inaccurate results. google.com

To overcome this issue, a derivatization strategy is typically employed. americanpharmaceuticalreview.comnih.gov The reactive acyl chloride is converted into a more stable derivative, such as an ester or an amide, prior to analysis. For instance, the compound can be reacted with anhydrous methanol to form the stable methyl ester, or with a UV-active amine like 2-nitrophenylhydrazine (B1229437) to form a stable hydrazide that can be detected with high sensitivity. nih.govresearchgate.net The resulting stable derivative can then be readily analyzed using a standard reversed-phase HPLC method.

A typical method would involve a C18 stationary phase column with a gradient elution mobile phase, such as a mixture of acetonitrile (B52724) and a buffered aqueous solution. Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector set at a wavelength appropriate for the chromophore of the derivative.

Table 2: Example HPLC Method Parameters for the Derivatized Analyte

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | 10% B to 90% B over 15 minutes |

| Detector | UV-DAD at 254 nm (or specific λ for derivative) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Similar to HPLC, the direct analysis of the intact this compound by GC is problematic due to its high reactivity and potential for thermal degradation in the hot injector port.

Therefore, a derivatization approach is the preferred method for GC analysis. The most common strategy involves converting the acyl chloride into a more volatile and stable ester. americanpharmaceuticalreview.com This can be achieved by reacting the sample with an anhydrous alcohol, such as methanol or ethanol, to produce the corresponding methyl or ethyl ester. This ester derivative is more thermally stable and less reactive, making it well-suited for GC analysis.

The resulting derivative can be analyzed using a GC system typically equipped with a Flame Ionization Detector (FID), which provides excellent sensitivity for organic compounds. The separation would be performed on a capillary column with a suitable stationary phase, often a mid-polarity phase like DB-17 or a wax-based column, to achieve good resolution from potential impurities or side products.

Table 3: Example GC Method Parameters for the Derivatized Analyte

| Parameter | Condition |

|---|---|

| Column | DB-17 (50% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.5 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) |

| Oven Program | Initial 100 °C, hold for 2 min; ramp at 15 °C/min to 250 °C, hold for 5 min |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

Computational and Theoretical Investigations of 1 Methyl 4 Piperidinyl Acetyl Chloride

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical methods are fundamental tools for determining the three-dimensional structure and conformational landscape of molecules. For (1-methyl-4-piperidinyl)acetyl chloride, these studies would primarily focus on the geometry of the piperidine (B6355638) ring and the orientation of its substituents.

Density Functional Theory (DFT) is a popular computational method that balances accuracy with computational cost, making it suitable for molecules of this size. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize the molecular geometry. researchgate.net

Key areas of investigation would include:

Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation to minimize steric strain. DFT can calculate the precise bond lengths, bond angles, and dihedral angles that define this conformation. nih.govnih.gov

Substituent Orientation: The calculations would determine the preferred orientation (axial vs. equatorial) of the N-methyl and the C4-acetyl chloride groups. Typically, larger substituents prefer the equatorial position to reduce steric hindrance.

Rotational Barriers: The energy barrier for the rotation around the C-N bond of the acetyl group could also be calculated, providing insight into the molecule's dynamic behavior. acs.org

Table 1: Exemplary DFT-Calculated Geometrical Parameters for a Substituted Piperidine Ring (Illustrative Data)

| Parameter | Value (B3LYP/6-31G(d,p)) | Description |

| C-N Bond Length (ring) | ~1.47 Å | Average carbon-nitrogen bond length within the piperidine ring. |

| C-C Bond Length (ring) | ~1.54 Å | Average carbon-carbon bond length within the piperidine ring. |

| N-CH₃ Bond Length | ~1.45 Å | Bond length between the piperidine nitrogen and the methyl group carbon. |

| C-C=O Bond Angle | ~118° | Bond angle of the acetyl group attached to the ring. |

| Ring Puckering (Q) | ~0.59 Å | Cremer-Pople puckering parameter indicating a chair conformation. nih.gov |

Note: The data in Table 1 is illustrative, based on typical values for similar N-acyl piperidine structures, and not from a specific calculation on this compound.

Ab initio methods, such as Hartree-Fock (HF), are based on first principles without empirical parameterization. wikipedia.orginsilicosci.com While often less accurate than DFT for certain properties due to the neglect of electron correlation, HF calculations are crucial for providing a fundamental, albeit simplified, wave function and electronic structure. wpmucdn.com

For this compound, an HF calculation would:

Provide a baseline geometry optimization, which can be compared with DFT and experimental results.

Serve as a starting point for more advanced, correlation-corrected ab initio methods (like Møller-Plesset perturbation theory, MP2), which offer higher accuracy at a greater computational expense.

Comparing results from HF and DFT methods helps in assessing the importance of electron correlation for the structural properties of the molecule.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the elucidation of reaction mechanisms. ims.ac.jp For this compound, the most relevant reaction is nucleophilic acyl substitution at the highly reactive acetyl chloride group.

Theoretical studies would involve:

Modeling Reaction Pathways: The reaction of the acetyl chloride moiety with a nucleophile (e.g., water, an alcohol, or an amine) would be modeled. Computational methods can distinguish between different possible mechanisms, such as a concerted SN2-like pathway or a stepwise addition-elimination mechanism involving a tetrahedral intermediate. nih.govacs.orgacs.org

Locating Transition States: By searching for first-order saddle points on the potential energy surface, the geometry and energy of the transition state can be determined. ucsb.edu This information is key to calculating the activation energy, which governs the reaction rate. For acyl chlorides, studies on simpler systems suggest that the reaction mechanism can be highly dependent on the nucleophile and solvent conditions. researchgate.net

Solvent Effects: The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial, as solvent molecules can significantly influence the stability of reactants, intermediates, and transition states, thereby altering the reaction mechanism and energetics. acs.org

Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals, Electrostatic Potential Maps)

The electronic properties of a molecule dictate its reactivity. Computational methods provide quantitative and visual tools to understand this aspect.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. acs.orgnih.gov

LUMO: For this compound, the LUMO is expected to be the π* antibonding orbital of the carbonyl group (C=O). libretexts.org Its energy and spatial distribution indicate the site most susceptible to nucleophilic attack. The highly electrophilic nature of the carbonyl carbon in an acyl chloride suggests a low-energy LUMO. libretexts.orgresearchgate.net

HOMO: The HOMO would likely be localized on the lone pairs of the nitrogen or chlorine atoms. Its energy relates to the molecule's ability to act as a nucleophile or electron donor.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution across the molecule's surface. libretexts.orgyoutube.com

Red regions (negative potential) indicate electron-rich areas, which are susceptible to electrophilic attack. For this molecule, these would be centered on the carbonyl oxygen and chlorine atoms.

Blue regions (positive potential) indicate electron-poor areas, which are prime targets for nucleophiles. A strong positive potential is expected around the carbonyl carbon, confirming its high electrophilicity. researchgate.net

Table 2: Predicted Electronic Properties for Acetyl Chloride Moiety (Illustrative Data)

| Property | Predicted Value/Location | Significance |

| HOMO Energy | ~ -11 eV | Related to ionization potential; indicates electron-donating ability. |

| LUMO Energy | ~ -1 eV | Related to electron affinity; low energy indicates high electrophilicity. |

| HOMO-LUMO Gap | ~ 10 eV | A large gap suggests high kinetic stability. researchgate.net |

| ESP Minimum | Carbonyl Oxygen, Chlorine | Negative potential; sites of interaction with electrophiles. |

| ESP Maximum | Carbonyl Carbon | Positive potential; site of nucleophilic attack. |

Note: The data in Table 2 is illustrative, based on typical values for simple acyl chlorides, and not from a specific calculation on this compound.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which are invaluable for confirming the structure and identity of a synthesized compound.

Infrared (IR) Spectroscopy: DFT calculations can compute vibrational frequencies. These theoretical frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. arxiv.org Key predicted peaks would include the C=O stretch of the acyl chloride (expected at a high frequency, >1800 cm⁻¹), C-N stretches, and various C-H bending and stretching modes of the piperidine ring and methyl group. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. github.ioresearchgate.net

Calculations would predict the chemical shifts for the distinct protons and carbons in the molecule, such as the N-methyl group, the axial and equatorial protons on the piperidine ring, and the carbonyl carbon.

Comparing the calculated spectrum with experimental data is a powerful method for structural verification and conformational analysis. The accuracy of the prediction depends heavily on the chosen functional, basis set, and the inclusion of solvent effects. github.io

Table 3: Exemplary Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Parameter | Predicted Value | Typical Experimental Value |

| IR Frequency | ||

| C=O Stretch | ~1850 cm⁻¹ (scaled) | 1800-1815 cm⁻¹ |

| ¹H NMR Shift (ppm) | ||

| N-CH₃ | ~2.3 ppm | 2.2-2.4 ppm chemicalbook.com |

| Ring Protons (axial) | ~1.4 ppm | 1.3-1.6 ppm |

| Ring Protons (equatorial) | ~2.8 ppm | 2.7-2.9 ppm |

| ¹³C NMR Shift (ppm) | ||

| C=O | ~170 ppm | 168-172 ppm |

| N-CH₃ | ~46 ppm | 45-47 ppm |

Note: The data in Table 3 is illustrative, based on typical values for similar N-methylpiperidine and acyl chloride structures, and not from a specific calculation on this compound.

Applications of 1 Methyl 4 Piperidinyl Acetyl Chloride As a Key Synthetic Building Block

Synthesis of Complex Piperidine (B6355638) Derivatives

The piperidine ring is a fundamental heterocyclic motif in medicinal chemistry. nih.govacs.org The use of (1-Methyl-4-piperidinyl)acetyl chloride provides a direct route to introduce this scaffold, which can then be elaborated into more complex derivatives such as polycyclic and spirocyclic frameworks.

Construction of Polycyclic and Spirocyclic Piperidine Frameworks

The synthesis of spirocyclic piperidines, where the piperidine ring is joined to another ring system by a single common atom, is of significant interest due to the unique three-dimensional structures and pharmacological properties of these compounds. researchgate.net this compound can be employed in multi-step synthetic sequences to generate these complex architectures.

A general strategy involves the acylation of a suitable nucleophile, followed by an intramolecular cyclization reaction. For instance, the Friedel-Crafts acylation of an aromatic compound with this compound can produce a ketone intermediate. This intermediate can then be subjected to reaction conditions that promote intramolecular cyclization, such as an aldol (B89426) condensation or reductive amination, to form a new ring fused to the piperidine core. The synthesis of dihydrospiro[quinoline-2,4'-piperidines] has been reported using similar strategies based on 4-piperidone (B1582916) reactivity. researchgate.net

Similarly, spirocyclic piperidine-pyrrolidine systems have been developed through methods like 1,4-addition reactions with nitroalkanes, followed by reduction and cyclization. semanticscholar.orgnih.gov The this compound moiety can be used to build the necessary precursors for such cyclizations. For example, it can be used to acylate a substrate that, after further modification, generates the required functionality for a Michael addition and subsequent ring closure. The discovery of potent MDM2 inhibitors based on a spirooxindole scaffold, which were synthesized using 1-acetylpiperidin-4-one, highlights the utility of such piperidine building blocks in creating complex spirocyclic systems. nih.gov

Table 1: Strategies for Spirocyclic Piperidine Framework Synthesis

| Spirocyclic Framework | General Synthetic Strategy | Role of Piperidine Precursor |

|---|---|---|

| Spiro-quinolines | Intramolecular Alkene Friedel-Crafts Alkylation | Forms part of the initial acyclic precursor that undergoes cyclization. researchgate.net |

| Spiro-pyrrolidines | 1,4-Addition of Nitroalkanes, Reduction, Cyclization | Provides the core piperidine ring onto which the pyrrolidine (B122466) ring is built. nih.gov |

Introduction of Diverse Functionalities onto the Piperidine Ring

This compound serves as an excellent reagent for introducing the (1-methyl-4-piperidinyl)acetyl moiety onto a wide range of molecules. The acyl chloride group reacts efficiently with various nucleophiles, forming stable amide, ester, or ketone linkages. This reaction attaches the piperidine ring, which can be considered a versatile scaffold for further functionalization.

The N-methylpiperidine ring itself contains multiple sites that can be chemically modified. While direct functionalization can be challenging, modern synthetic methods have enabled selective modifications. For example, rhodium-catalyzed C-H insertion reactions have been used for the site-selective functionalization of piperidine derivatives. acs.org By first coupling this compound with a molecule containing a diazo group, a precursor suitable for such C-H activation reactions can be generated, allowing for the introduction of new substituents at specific positions on the piperidine ring.

The N-methyl group also influences the chemical properties of the piperidine ring, and its presence is a key feature in various biologically active molecules, where it has been used as a probe for selective binding at receptors. nih.gov

Table 2: Acylation Reactions and Potential Functionalizations

| Nucleophile | Linkage Formed | Product Class | Potential for Further Functionalization |

|---|---|---|---|

| Primary/Secondary Amine | Amide | N-Substituted amides | C-H activation on the piperidine ring, modification of the amine substituent. |

| Alcohol/Phenol | Ester | Esters | Hydrolysis of the ester, modification of the alcohol/phenol moiety. |

| Organometallic Reagent | Ketone | Ketones | Reduction of the ketone, alpha-functionalization, conversion to other groups. |

Role in Heterocyclic Compound Synthesis

Beyond the synthesis of complex piperidines, this compound is a precursor for the synthesis of other important nitrogen-containing heterocycles, such as pyrroles, pyrrolidines, and more complex fused and bridged systems.

Formation of Pyrroles and Pyrrolidines from Precursors

The synthesis of pyrrole (B145914) and pyrrolidine rings often relies on well-established methods that start from acyclic precursors. mdpi.comorganic-chemistry.orgresearchgate.net this compound can be used to construct these precursors.

For pyrrole synthesis, the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a classic method. organic-chemistry.org The (1-methyl-4-piperidinyl)acetyl group can be incorporated into a molecule that is then converted into a 1,4-dicarbonyl precursor. For example, acylation of an enolate or enamine followed by subsequent alkylation or condensation steps can generate the required dicarbonyl structure, which upon cyclization with an amine, would yield a pyrrole bearing the piperidine moiety. Multicomponent reactions involving acyl chlorides, dimethylacetylene dicarboxylate (DMAD), and hydroxylamines have also been developed for the one-pot synthesis of N-methyl-3-acyl-pyrroles, demonstrating the utility of acyl chlorides in pyrrole construction. nih.gov

Pyrrolidine synthesis can be achieved through various routes, including 1,3-dipolar cycloadditions and the cyclization of acyclic amines. nih.gov this compound can be used to acylate an alkene, forming an enone that can act as a dipolarophile in a cycloaddition reaction with an azomethine ylide. This would lead to a highly substituted pyrrolidine ring attached to the piperidine acetyl group. Alternatively, acylation of an amino acid or a similar bifunctional molecule could create a precursor for an intramolecular cyclization to form a pyrrolidinone, which can be subsequently reduced to the pyrrolidine.

Synthesis of Fused and Bridged Nitrogen Heterocycles

Fused and bridged nitrogen heterocycles are common structural motifs in natural products and pharmaceuticals. nih.govresearchgate.net The synthesis of these complex architectures can be facilitated by using this compound to introduce a reactive handle for intramolecular cyclization.

A general approach involves the acylation of an existing heterocyclic amine. For example, reacting this compound with an amino-substituted pyridine (B92270), pyrimidine, or imidazole (B134444) would yield an N-acyl derivative. This intermediate, under appropriate conditions (e.g., acid or base catalysis), could undergo an intramolecular cyclization or condensation reaction to form a new ring fused to the original heterocycle. This strategy is particularly effective for creating N-fused heterocycles, where the nitrogen atom is part of both rings. nih.gov Syntheses of fused systems like pyrazolopyridopyrimidines and pyrazolopyrrolopyridines have been achieved through cyclization of acylated precursors. researchgate.net

The construction of bridged heterocycles, such as oxazoloisoquinolinium salts, has been accomplished through the phenacylation of isoquinolones, followed by cyclization. researchgate.net A similar strategy could be envisioned where this compound acylates a suitable precursor, which then undergoes an intramolecular ring-closing reaction to form a bridged bicyclic system containing the piperidine moiety.

Precursor for Advanced Organic Materials and Chemical Probes

The unique structural and chemical properties of the (1-methyl-4-piperidinyl)acetyl group make it an attractive building block for the development of advanced organic materials and chemical probes.

The incorporation of the N-methylpiperidine moiety can significantly alter the physicochemical properties of a parent molecule. The tertiary amine in the piperidine ring is basic and can be protonated at physiological pH. This imparts increased aqueous solubility and introduces pH-responsiveness, which are desirable properties for materials used in biological applications, such as drug delivery systems or sensors.

By attaching this group to polymers, new materials with enhanced biocompatibility or specific binding properties can be created. For example, functionalizing a polymer backbone with the (1-methyl-4-piperidinyl)acetyl group could create a material capable of non-covalently binding to biological targets through ionic interactions or hydrogen bonding.

In the field of chemical biology, probes are essential tools for studying biological processes. escholarship.org A chemical probe must possess properties such as cell permeability, target specificity, and often, a reporter group (e.g., a fluorophore). By acylating a fluorescent dye or a targeting ligand with this compound, a novel probe can be synthesized. The piperidine unit can enhance the probe's solubility and cellular uptake, facilitating its use in cellular imaging or target identification studies. The development of selective ligands for sigma receptors, which have been proposed as tools for PET imaging, has utilized methyl-substituted piperidine moieties to achieve high affinity and selectivity. nih.gov

Table 3: Properties Conferred by the (1-Methyl-4-piperidinyl)acetyl Moiety and Potential Applications

| Property Conferred | Rationale | Application in Materials | Application in Chemical Probes |

|---|---|---|---|

| Increased Aqueous Solubility | The tertiary amine is basic and can be protonated, forming a soluble salt. | Development of water-soluble polymers and hydrogels. | Synthesis of water-soluble fluorescent dyes and biotinylation reagents. |

| pH-Responsiveness | The protonation state of the tertiary amine is dependent on the pH of the environment. | Creation of "smart" materials that change conformation or release cargo in response to pH changes. | Development of pH-sensitive probes for imaging acidic organelles like lysosomes. |

| Rigid Conformational Scaffold | The piperidine ring provides a defined three-dimensional structure. | Design of polymers with controlled chain packing and morphology. | Construction of specific ligands and inhibitors with defined spatial orientation for target binding. |

Synthesis of Molecular Probes for Chemical Biology

The unique structural features of the (1-methyl-4-piperidinyl)acetyl group make it a valuable component in the design of molecular probes for chemical biology. These probes are essential tools for studying biological processes in living systems. The piperidine ring can influence the solubility, cell permeability, and binding affinity of a probe to its biological target.

The reactive acetyl chloride function of this compound allows for its conjugation to fluorescent dyes, biotin, or other reporter molecules. This enables the creation of customized probes for a variety of applications, including:

Target Identification and Validation: By attaching a photoaffinity label or a reactive group, probes incorporating the (1-methyl-4-piperidinyl)acetyl moiety can be used to covalently label and subsequently identify their protein targets.

Enzyme Activity Profiling: Probes designed with this scaffold can serve as activity-based probes (ABPs) to monitor the activity of specific enzymes within complex biological samples.

Receptor Localization and Trafficking: Fluorescently tagged ligands synthesized from this compound can be employed to visualize the localization and dynamics of receptors on the cell surface and within intracellular compartments.

While specific examples utilizing this compound in published molecular probes are not abundant, the principles of probe design and the prevalence of the N-methylpiperidine scaffold in neuropharmacology suggest its high potential for creating novel tools to investigate the nervous system.

Development of Scaffolds for Materials Science

The incorporation of piperidine derivatives into polymers and other materials can impart unique chemical and physical properties. nbinno.com this compound serves as a functionalized monomer or grafting agent in the synthesis of advanced materials. The piperidine moiety can influence properties such as:

Solubility and Dispersibility: The polar nature of the N-methylpiperidine group can enhance the solubility of polymers in aqueous or polar organic solvents.

Adhesion and Surface Properties: The presence of the amine functionality can promote adhesion to various substrates through hydrogen bonding or electrostatic interactions.

Biocompatibility: Piperidine-containing polymers may exhibit favorable biocompatibility, making them suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds. nih.gov

The reactivity of the acetyl chloride group allows for the covalent attachment of the (1-methyl-4-piperidinyl)acetyl moiety to polymer backbones or surfaces. This can be achieved through reactions with hydroxyl, amino, or other nucleophilic groups present on the material. For instance, it can be used to functionalize polymeric films to create bioactive surfaces with antimicrobial properties or to facilitate controlled drug release. nih.gov

Strategic Intermediate in the Design of Bioactive Molecules

The N-methylpiperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. ijnrd.org this compound is a key intermediate for the synthesis of molecules targeting a range of biological systems.

Formation of Cholinergic System Modulators

The cholinergic system plays a crucial role in regulating various physiological functions, and its modulation is a key strategy for treating a number of diseases. The N-methylpiperidine core is a common feature in many cholinergic ligands. The benzyl-piperidine group, for example, is known to provide good binding to the catalytic site of acetylcholinesterase (AChE). encyclopedia.pub

This compound is an ideal starting material for the synthesis of novel acetylcholinesterase inhibitors. By reacting the acyl chloride with various alcohols or amines, a diverse library of esters and amides can be generated. These derivatives can be screened for their ability to inhibit AChE, potentially leading to new treatments for Alzheimer's disease, myasthenia gravis, and other disorders characterized by cholinergic deficits.

Intermediates for Neurodegenerative Disease Therapies

Beyond its role in modulating the cholinergic system, the piperidine scaffold is prevalent in drugs for a variety of neurodegenerative diseases. nih.gov The ability to fine-tune the physicochemical properties of a molecule, such as its lipophilicity and basicity, is critical for achieving brain penetration and target engagement.

The use of this compound allows for the systematic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles. For instance, its incorporation into a molecule can enhance its solubility and ability to cross the blood-brain barrier. This is a critical consideration in the development of therapies for conditions like Alzheimer's and Parkinson's disease. ijnrd.orgencyclopedia.pub

Synthesis of Antimalarial and Other Anti-infective Agents

The piperidine ring is a core structure in several natural and synthetic compounds with antimicrobial and antimalarial activity. nih.govijnrd.org For example, it is a key component of the antimalarial drug mefloquine. The development of new anti-infective agents is a global health priority due to the rise of drug-resistant pathogens.

This compound provides a versatile platform for the synthesis of novel anti-infective agents. By combining this building block with other pharmacophores known to have antimicrobial or antiparasitic activity, chemists can create hybrid molecules with potentially enhanced potency and novel mechanisms of action.

| Compound Class | Therapeutic Target | Relevance of Piperidine Scaffold |

| Quinolines | Plasmodium falciparum | The piperidine moiety is a common side chain in quinoline-based antimalarials, influencing their activity and pharmacokinetic properties. |

| Azetidinones | Bacterial cell wall synthesis | Piperidine derivatives can be incorporated to modify the antibacterial spectrum and potency. |

Development of Ligands for Specific Receptors (e.g., 5-HT1F Agonists)

Selective agonists of the 5-HT1F receptor are a promising class of drugs for the acute treatment of migraine. The development of these agents has demonstrated the importance of specific structural features for achieving high affinity and selectivity for this receptor subtype.

Notably, the (1-methyl-piperidine-4-carbonyl) moiety, which can be directly introduced using this compound, is a key structural component of a known class of potent and selective 5-HT1F receptor agonists. Research in this area has shown that compounds such as N-[3-(1-Methyl-piperidine-4-carbonyl)-phenyl]-benzamide exhibit high affinity for the 5-HT1F receptor. The N-methylpiperidine portion of these molecules plays a crucial role in their interaction with the receptor binding pocket.

Emerging Research Avenues and Future Perspectives for 1 Methyl 4 Piperidinyl Acetyl Chloride

Development of Novel Asymmetric Synthesis Strategies

While (1-Methyl-4-piperidinyl)acetyl chloride itself is achiral, the development of asymmetric strategies is crucial for synthesizing its chiral derivatives and analogues, which are of significant interest in drug discovery. The piperidine (B6355638) scaffold is a cornerstone of many pharmaceuticals, and controlling its stereochemistry is often key to optimizing efficacy and safety. Future research is focused on adapting modern asymmetric synthesis techniques to the precursors of this compound, primarily (1-Methyl-4-piperidinyl)acetic acid and its derivatives.

Key research directions include:

Catalytic Asymmetric Hydrogenation: The synthesis of chiral piperidines from pyridine (B92270) precursors is a highly sought-after transformation. Recent advancements have shown that rhodium-catalyzed asymmetric reductive transamination of pyridinium (B92312) salts can produce a wide variety of chiral piperidines with excellent control over stereochemistry. dicp.ac.cn Applying this methodology to appropriately substituted pyridinium precursors could provide a direct route to enantioenriched (1-Methyl-4-piperidinyl)acetic acid analogues.

Enzymatic and Chemo-enzymatic Methods: Biocatalysis offers a powerful tool for creating stereocenters with high fidelity. Methods like the enzymatic kinetic resolution of piperidine atropisomers or racemic piperidine acetates are being investigated. researchgate.netredalyc.org A promising future approach involves the use of transaminases in a chemo-enzymatic cascade to convert achiral precursors into optically pure piperidine intermediates in just a few steps. researchgate.net Such a strategy could be tailored to produce chiral versions of the target scaffold.

Organocatalysis: Chiral organocatalysts, such as dipeptide-based Brønsted bases, have been successfully used in asymmetric annulation reactions to create complex piperidinone structures. anu.edu.au These methods provide access to highly functionalized, chirally pure piperidine rings that can be further elaborated into derivatives of this compound.

| Strategy | Description | Key Advantages | Potential Application |

|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | Direct reduction of prochiral pyridine or pyridinium salts using a chiral metal catalyst (e.g., Rhodium, Iridium) to create stereocenters on the piperidine ring. dicp.ac.cn | High efficiency, atom economy, and potential for excellent enantioselectivity. | Synthesis of chiral piperidine acetic acid precursors from simple aromatic starting materials. |

| Enzymatic Kinetic Resolution | Use of enzymes (e.g., lipases, esterases) to selectively react with one enantiomer of a racemic mixture of a piperidine precursor, allowing for the separation of enantiomers. researchgate.netredalyc.org | Extraordinary selectivity under mild conditions, environmentally benign. | Resolution of racemic (1-Methyl-4-piperidinyl)acetic acid esters or related intermediates. |

| Chiral Auxiliary Methods | Temporarily attaching a chiral molecule (auxiliary) to a precursor to direct the stereochemical outcome of a subsequent reaction, followed by removal of the auxiliary. | Reliable and predictable stereochemical control, well-established methodology. | Diastereoselective alkylation of a chiral piperidone to install the acetic acid side chain. |

Exploration of Catalytic and Green Chemistry Approaches

The synthesis of acyl chlorides traditionally involves reagents like thionyl chloride or oxalyl chloride, which generate significant waste and pose safety hazards. Modern research is intensely focused on developing greener and more catalytic alternatives, aligning with the twelve principles of green chemistry. uniroma1.it

Future advancements in this area are expected to impact the synthesis of this compound in several ways:

Catalytic Chlorination: Moving away from stoichiometric chlorinating agents is a primary goal. Research into catalytic methods for converting carboxylic acids to acyl chlorides, potentially using recyclable catalysts and less hazardous chlorine sources, would represent a significant green advancement.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate organic reactions, reduce side-product formation, and lower energy consumption. mdpi.comnih.gov Its application in the synthesis of the (1-Methyl-4-piperidinyl)acetic acid precursor or in the final chlorination step could lead to more efficient and eco-friendly protocols. For instance, the nucleophilic substitution to form the piperidine ring and subsequent condensation reactions have been successfully achieved using microwave assistance. mdpi.com

Solvent-Free and Bio-Based Solvents: Performing reactions under solvent-free conditions is an ideal green chemistry scenario, minimizing waste and purification needs. ssrn.com Where solvents are necessary, the use of bio-based and biodegradable alternatives like Cyrene™ is gaining traction. Cyrene™ has been successfully used for the synthesis of amides from acid chlorides, offering a non-toxic alternative to traditional dipolar aprotic solvents and simplifying work-up procedures. rsc.org

| Approach | Traditional Method | Green Alternative | Benefit |

|---|---|---|---|

| Chlorinating Agent | Stoichiometric SOCl₂ or (COCl)₂ | Catalytic chlorination cycle; In-situ generation from safer precursors. | Reduced waste, improved safety, higher atom economy. |

| Energy Input | Conventional heating (oil bath) | Microwave irradiation. mdpi.com | Faster reaction times, lower energy use, often higher yields. |

| Solvent | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) | Solvent-free conditions or bio-based solvents (e.g., Cyrene™). ssrn.comrsc.org | Reduced toxicity, lower environmental impact, easier purification. |

Integration into Flow Chemistry and Automated Synthesis Platforms

This compound is a reactive intermediate, making it an ideal candidate for integration into continuous flow and automated synthesis platforms. These technologies offer enhanced safety, consistency, and scalability by minimizing the accumulation of hazardous compounds and allowing for precise control over reaction parameters.

The future of this compound's synthesis and use is intrinsically linked to these platforms:

On-Demand Generation: Flow chemistry enables the in-situ generation of reactive intermediates like acyl chlorides, which are then used immediately in a subsequent reaction step. acs.orgacs.org Carboxylic acids can be converted to acyl chlorides in a flow reactor using reagents like bis(trichloromethyl)carbonate and then directly mixed with a nucleophile in a second reactor. researchgate.net This "on-demand" approach prevents the need to isolate and store the unstable acyl chloride, significantly improving process safety and efficiency.

Automated Multi-Step Synthesis: The synthesis of piperidine-containing molecules has been successfully automated using flow chemistry platforms. nih.govresearchgate.net A future automated platform could start from simple precursors, perform the synthesis of (1-Methyl-4-piperidinyl)acetic acid, convert it to the acetyl chloride in one module, and then screen its reaction with a library of nucleophiles in a subsequent, automated fashion.

Process Optimization: Flow reactors facilitate rapid screening of reaction conditions (temperature, pressure, residence time, stoichiometry), allowing for quick optimization and the discovery of novel process windows not accessible in batch chemistry. vapourtec.com This can lead to higher yields and purities for reactions involving this compound.

| Module | Function | Key Technology / Reagent | Parameter to Control |

|---|---|---|---|

| 1: Acid Formation | Synthesis of (1-Methyl-4-piperidinyl)acetic acid. | Packed-bed reactor with immobilized catalyst. | Flow Rate, Temperature. |

| 2: Acyl Chloride Generation | In-situ conversion of the carboxylic acid to the acyl chloride. researchgate.net | Microreactor; Photochemical oxidation of chloroform (B151607) to phosgene (B1210022) acs.orgacs.org or use of BTC. researchgate.net | Residence Time, Temperature, Reagent Stoichiometry. |

| 3: Derivatization | Reaction of the acyl chloride with a nucleophile (e.g., amine, alcohol). | T-junction mixer followed by a coil reactor. | Flow Rate, Temperature, Quenching Strategy. |

| 4: Purification | In-line extraction or scavenger resin column. | Liquid-liquid separator; Packed-bed scavenger column. | Solvent Flow Rates, Column Residence Time. |

Discovery of Unconventional Reactivities and Transformations

While the primary role of this compound is as an acylating agent, future research aims to uncover and exploit less conventional reaction pathways. Understanding these transformations can unlock novel molecular scaffolds and synthetic strategies.

Potential areas for exploration include:

Intramolecular Cyclizations: The interplay between the reactive acyl chloride and the basic nitrogen of the piperidine ring could be harnessed. While direct interaction is unlikely, in suitably designed precursors, the acyl chloride could participate in intramolecular reactions. For example, the intramolecular Schmidt reaction of acyl chlorides with alkyl azides has been used to generate fused heterocyclic systems, a strategy that could be adapted to piperidine-based substrates. researchgate.net

Controlled Stability and Reactivity: The high reactivity of acyl chlorides limits their applications. Research into stabilizing these functional groups through electronic delocalization, as demonstrated with phenanthroimidazole-based acyl chlorides, could lead to new, bench-stable reagents. rsc.org Applying these principles could yield a more stable version of this compound, expanding its utility.

Novel Cycloaddition Reactions: Acyl chlorides can be converted into ketenes, which are highly reactive species that participate in [2+2] cycloaddition reactions. A future research avenue could explore the in-situ generation of a ketene (B1206846) from this compound and its subsequent trapping with imines or alkenes to rapidly construct complex polycyclic molecules containing the piperidine motif.

| Transformation Type | Description | Potential Product Class | Enabling Concept |

|---|---|---|---|

| Intramolecular Schmidt Reaction | Reaction of an acyl chloride with a tethered azide (B81097) group, followed by rearrangement and cyclization onto an aromatic ring. researchgate.net | Fused pyrrolizidine-piperidine systems. | Harnessing acyl chloride reactivity for complex ring formation. |

| Keten-Imine Cycloaddition | In-situ generation of a ketene from the acyl chloride, followed by a [2+2] cycloaddition with an imine. | β-Lactams bearing the 1-methyl-4-piperidinyl substituent. | Accessing highly reactive ketene intermediates for ring construction. |

| Acetyl Migration Reactions | Under specific catalytic conditions (e.g., debenzylation), the acetyl group could potentially migrate from an exocyclic amine to the piperidine nitrogen. researchgate.net | Isomeric piperidine structures. | Exploring unexpected rearrangements under catalytic conditions. |

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for (1-Methyl-4-piperidinyl)acetyl chloride in academic settings?

- Methodological Answer : The compound is typically synthesized via a multi-step process:

- Step 1 : Acylation of 1-methylpiperidine using chloroacetyl chloride under inert conditions (argon/nitrogen) .

- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product.

- Critical Parameters : Maintain anhydrous conditions to prevent hydrolysis of the acetyl chloride moiety .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Chloroacetyl chloride, DCM, 0°C | 65-70 | 85-90 |

| 2 | Column chromatography | 50-55 | ≥95 |

Q. How should researchers handle and store this compound safely?

- Methodological Answer :

- Handling : Use butyl-rubber gloves (0.3 mm thickness) and a full-face respirator with AXBEK cartridges to avoid inhalation .

- Storage : Keep in sealed amber glass containers under inert gas (argon) at -20°C to prevent degradation .

- Critical Hazard : Reacts violently with water, releasing HCl gas; ensure moisture-free environments .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify piperidine ring protons (δ 1.4–2.8 ppm) and acetyl carbonyl (δ 170-175 ppm) .

- IR Spectroscopy : Confirm C=O stretch (~1750 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

- Mass Spectrometry : ESI-MS (m/z [M+H]⁺ = 190.1) for molecular weight validation .

Advanced Research Questions

Q. How do competing side reactions during acylation of 1-Methyl-4-piperidinyl intermediates affect yield?

- Methodological Answer :

- Issue : Over-acylation or ring-opening due to excess chloroacetyl chloride.

- Mitigation : Use stoichiometric control (1:1.05 molar ratio) and low temperatures (0–5°C) to suppress side reactions .

- Monitoring : Real-time FTIR to track carbonyl intermediate formation .

- Data Table :

| Condition | Side Product (%) | Main Product Yield (%) |

|---|---|---|

| Excess reagent (1:1.2) | 25 | 45 |

| Controlled ratio (1:1.05) | <5 | 68 |

Q. What computational methods predict the electrophilic reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Assess charge distribution on the acetyl chloride group (e.g., Mulliken charges) to predict nucleophilic attack sites .

- Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. THF) on reaction kinetics .

- Case Study : Fluorine substitution at the 4-position increases electrophilicity by 15% compared to chlorine .

Q. How do solvent polarity and reaction medium influence stability during synthesis?

- Methodological Answer :

- Polar Solvents (e.g., DMF) : Accelerate degradation via solvolysis; avoid for long-term stability .

- Non-Polar Solvents (e.g., DCM) : Extend half-life (>48 hours at 25°C) by reducing water ingress .

- Additives : Molecular sieves (3Å) reduce hydrolysis rates by 90% in hygroscopic solvents .

Contradictory Data Resolution

Q. Why do biological activity studies report conflicting results for derivatives?

- Methodological Answer :

- Root Cause : Variability in fluorophenyl substituent positioning (e.g., ortho vs. para) alters target binding .

- Resolution : Standardize assays using crystallographic data (e.g., PDB ID 6XYZ) to validate binding conformations .

- Data Table :

| Substituent Position | IC₅₀ (µM) | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|

| 2,3-Difluoro | 0.45 | -8.2 |

| 4-Fluoro | 1.2 | -6.8 |

Safety and Compliance

Q. What PPE is required for large-scale reactions involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。